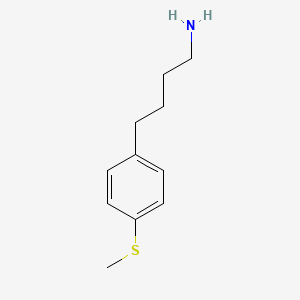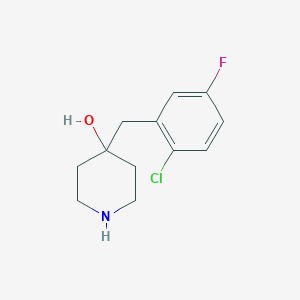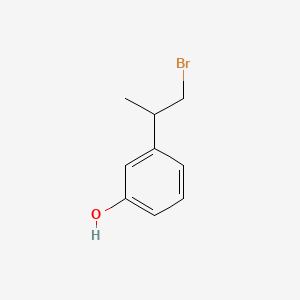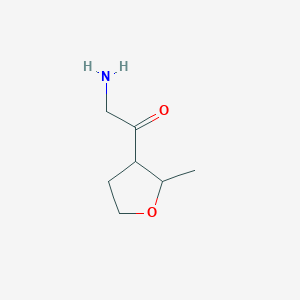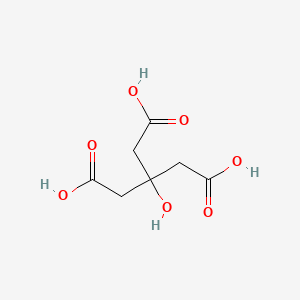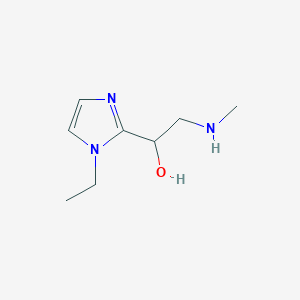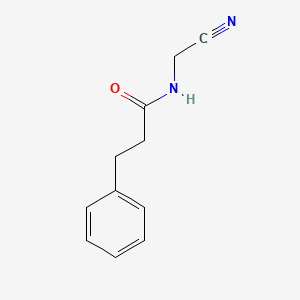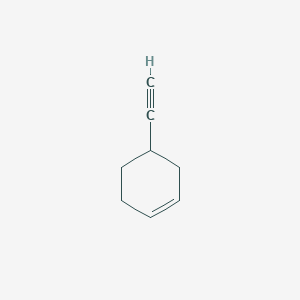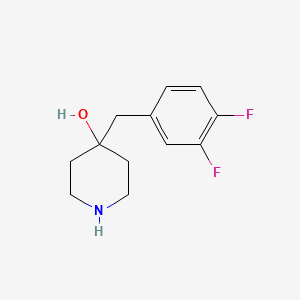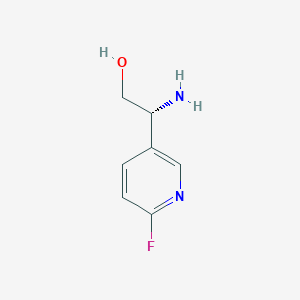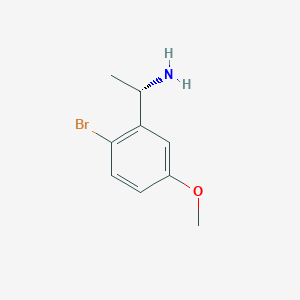
Tert-butyl2-(2-amino-5-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-amino-5-fluorophenyl)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(2-amino-5-fluorophenyl)acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-5-fluorobenzoic acid and tert-butyl bromoacetate.
Reaction Steps:
Industrial Production Methods: Industrial production of tert-butyl 2-(2-amino-5-fluorophenyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The amino group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amino group.
Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki-Miyaura coupling, especially useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amino group.
Reduction Products: Reduced forms of the amino group.
Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form new carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-amino-5-fluorophenyl)acetate depends on its application. In catalytic reactions, it may act as a ligand or intermediate, facilitating the formation of new bonds. In biological systems, the fluorine atom can enhance the compound’s interaction with specific enzymes or receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(2-amino-4-fluorophenyl)acetate
- tert-Butyl 2-(2-amino-6-fluorophenyl)acetate
- tert-Butyl 2-(2-amino-3-fluorophenyl)acetate
Comparison:
- Fluorine Position: The position of the fluorine atom on the aromatic ring can significantly influence the compound’s reactivity and interaction with other molecules.
- Biological Activity: Different positions of the fluorine atom can lead to variations in biological activity, making each compound unique in its potential applications.
Conclusion
tert-Butyl 2-(2-amino-5-fluorophenyl)acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
tert-butyl 2-(2-amino-5-fluorophenyl)acetate |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3 |
Clé InChI |
QWDSHESVMKQKKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=C(C=CC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



